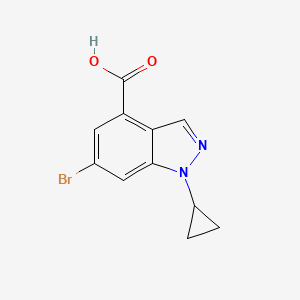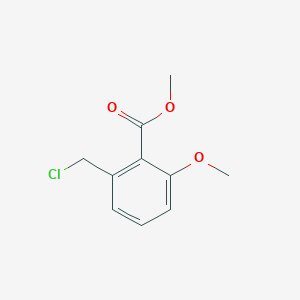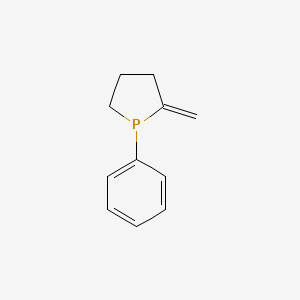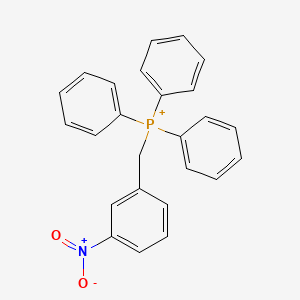![molecular formula C10H12O3 B8544830 [3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B8544830.png)
[3-(1,3-dioxolan-2-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1,3-dioxolan-2-yl)phenyl]methanol is an organic compound that features a benzyl alcohol moiety attached to a 1,3-dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[3-(1,3-dioxolan-2-yl)phenyl]methanol can be synthesized through the reaction of benzyl alcohol with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which facilitates the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[3-(1,3-dioxolan-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride in dry ether.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzyl derivatives .
Aplicaciones Científicas De Investigación
[3-(1,3-dioxolan-2-yl)phenyl]methanol has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of polymers, rubber goods, and paint materials.
Mecanismo De Acción
The mechanism of action of [3-(1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with molecular targets through its hydroxyl and dioxolane functional groups. These interactions can lead to the formation of stable intermediates, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dioxane derivatives
- 1,3-Dioxolane derivatives
- Benzyl alcohol derivatives
Uniqueness
[3-(1,3-dioxolan-2-yl)phenyl]methanol is unique due to its combination of a benzyl alcohol moiety with a 1,3-dioxolane ring, providing distinct reactivity and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
[3-(1,3-dioxolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C10H12O3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10-11H,4-5,7H2 |
Clave InChI |
YYTSEFIKDBVCGF-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=CC(=C2)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Bis(4-phenylphenyl)-6-[4-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B8544756.png)




![2-Ethyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8544799.png)





![4-(5-Fluoro-2-methoxyphenyl)-2-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8544858.png)

